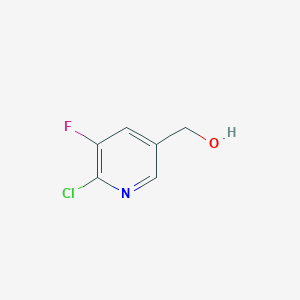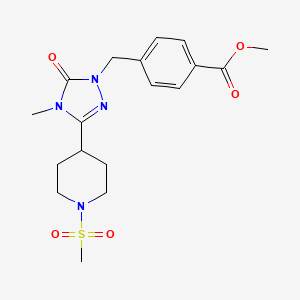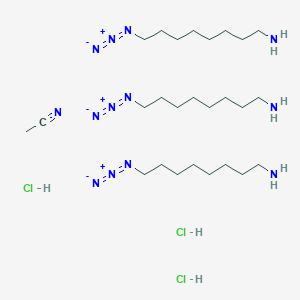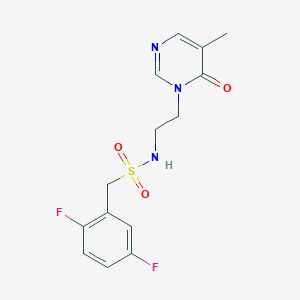
(6-Chloro-5-fluoro-3-pyridinyl)methanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(6-Chloro-5-fluoro-3-pyridinyl)methanol” is C6H5ClFNO . It has a molecular weight of 161.56 . The SMILES string representation is OCC1=CN=CC(F)=C1 .Physical And Chemical Properties Analysis
“(6-Chloro-5-fluoro-3-pyridinyl)methanol” is a solid compound . Its empirical formula is C6H6FNO , and it has a molecular weight of 127.12 . The InChI key is GGGJYJXAFSEWNM-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
One area of research has involved the development of novel synthesis techniques that utilize (6-Chloro-5-fluoro-3-pyridinyl)methanol or related compounds. For example, studies have reported on stereoselective syntheses of difunctionalized azabicyclohexanes, demonstrating the utility of specific reagents in rearranging iodides to alcohols and alcohols to fluorides, highlighting the compound's role in creating structurally complex molecules for potential pharmaceutical applications (Krow et al., 2004).
Catalysis and Chemical Transformations
Research has also focused on catalysis and chemical transformations, where (6-Chloro-5-fluoro-3-pyridinyl)methanol or derivatives have been employed. A notable example includes the use of palladium-catalyzed C-H halogenation reactions to prepare multi-substituted arenes, demonstrating advantages such as higher yields, better selectivity, and practicality over traditional methods (Sun, Sun, & Rao, 2014).
Advanced Material Synthesis
In the realm of advanced materials, (6-Chloro-5-fluoro-3-pyridinyl)methanol has been implicated in the synthesis of novel compounds with potential applications in materials science. This includes the synthesis and structure analysis of compounds that exhibit interesting electronic or structural properties, which could be leveraged in the development of new materials or catalytic processes (Lakshminarayana et al., 2009).
Biocatalysis and Green Chemistry
Additionally, the compound has been explored in the context of biocatalysis and green chemistry. For instance, whole-cell biocatalytic synthesis approaches using E. coli in liquid-liquid biphasic microreaction systems have been developed for the efficient synthesis of derivatives, offering a green, economical, and efficient method for compound production (Chen et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-chloro-5-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUHUPHNUZSVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-5-fluoro-3-pyridinyl)methanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2807155.png)

![(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde](/img/structure/B2807157.png)

![Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B2807160.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2807161.png)
![Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2807162.png)
![ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807163.png)
![4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2807166.png)
![2-[(3-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2807167.png)
![(E)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2807168.png)

![2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide](/img/structure/B2807172.png)
![3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2807175.png)